Cdc7 Kinase Inhibition: Potency Differentiation via 4-Chloro Substituent vs. Unsubstituted Benzamide
The compound is a known Cdc7 kinase inhibitor, with its specific activity intrinsically tied to the chlorobenzamide-thiazole-benzothiazole architecture explored in a systematic SAR study [1]. The presence of the 4-chloro substituent on the benzamide ring is critical for potency differentiation; the unsubstituted benzamide analog (N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide) shows significantly reduced affinity, as chlorine substitution provides a favorable steric and electronic fit within the hydrophobic kinase pocket [1]. Procuring the 4-chlorobenzamide analog ensures experimental focus on the Cdc7-active chemical space.
| Evidence Dimension | Cdc7 kinase inhibitory potency (SAR-based structural differentiation) |
|---|---|
| Target Compound Data | Known Cdc7 inhibitor with validated scaffold activity [1] |
| Comparator Or Baseline | N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide (unsubstituted analog) [1] |
| Quantified Difference | Significant potency gain attributed to 4-chloro substitution; exact IC50 values for individual analogs require consultation of the primary SAR data within the reference [1]. |
| Conditions | In vitro Cdc7 kinase activity assay (biochemical or cellular, as described in the SAR study) [1]. |
Why This Matters
The selection of the 4-chloro analog over the non-chlorinated version is critical for experiments requiring potent Cdc7 engagement, as the halogen modification is a key driver of inhibitory activity.
- [1] Reichelt, A., et al. Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. Eur. J. Med. Chem. 2014, 80, 364-382. DOI: 10.1016/j.ejmech.2014.04.013. View Source
